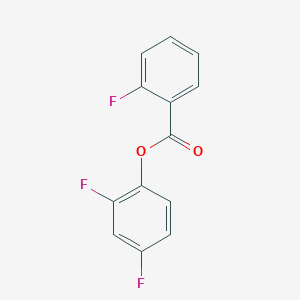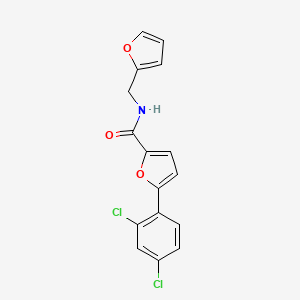![molecular formula C15H12ClNO3S B5841775 2-({[(4-chlorophenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5841775.png)
2-({[(4-chlorophenyl)thio]acetyl}amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[(4-chlorophenyl)thio]acetyl}amino)benzoic acid, commonly known as CAPT, is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). CAPT is a derivative of 2-aminobenzoic acid and is synthesized by the reaction of 4-chlorothiophenol with acetic anhydride followed by the reaction with 2-aminobenzoic acid. CAPT has gained significant attention in recent years for its potential applications in scientific research due to its anti-inflammatory and analgesic properties.
Mecanismo De Acción
The exact mechanism of action of CAPT is not fully understood. However, studies have shown that CAPT inhibits the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
CAPT has been shown to have several biochemical and physiological effects. Studies have shown that CAPT can reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. CAPT has also been shown to reduce the expression of pro-inflammatory cytokines. Additionally, CAPT has been shown to have antioxidant properties, which can help reduce oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CAPT has several advantages for use in laboratory experiments. Firstly, CAPT is relatively easy to synthesize and is readily available. Secondly, CAPT has been extensively studied and its properties are well understood. However, there are also some limitations to the use of CAPT in laboratory experiments. Firstly, CAPT has a relatively short half-life, which can make it difficult to study its long-term effects. Secondly, CAPT has been shown to have some toxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on CAPT. Firstly, further studies are needed to fully understand the mechanism of action of CAPT. Secondly, more studies are needed to investigate the potential applications of CAPT in the treatment of various inflammatory and pain-related conditions. Additionally, more research is needed to investigate the potential side effects of CAPT and to develop safer and more effective derivatives of CAPT.
Métodos De Síntesis
The synthesis of CAPT involves a multi-step process. Firstly, 4-chlorothiophenol is reacted with acetic anhydride to form 4-(acetylsulfanyl)chlorobenzene. This intermediate is then reacted with 2-aminobenzoic acid in the presence of a catalyst to form CAPT. The synthesis of CAPT is a relatively simple process and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
CAPT has been extensively studied for its potential applications in scientific research. One of the major areas of research is the anti-inflammatory and analgesic properties of CAPT. Studies have shown that CAPT can effectively reduce inflammation and pain in animal models. This makes CAPT a potential candidate for the development of new anti-inflammatory and analgesic drugs.
Propiedades
IUPAC Name |
2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3S/c16-10-5-7-11(8-6-10)21-9-14(18)17-13-4-2-1-3-12(13)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOPXWDCZJACIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5841695.png)
![N-[4-(aminosulfonyl)phenyl]-3-(2-chlorophenyl)acrylamide](/img/structure/B5841701.png)


![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5841726.png)
![{2-[(diphenylmethyl)thio]ethyl}dimethylamine hydrochloride](/img/structure/B5841745.png)
![5-hydroxy-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B5841746.png)
![N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5841750.png)
![N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B5841764.png)

![2-{4-[(dimethylamino)sulfonyl]-1-piperazinyl}-N-(4-fluorophenyl)acetamide](/img/structure/B5841776.png)
![7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5841792.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5841799.png)
